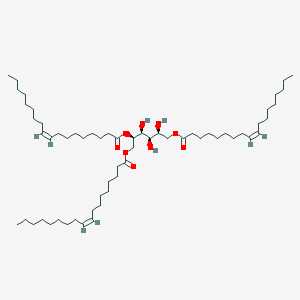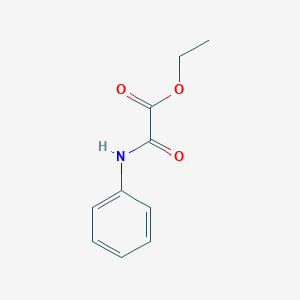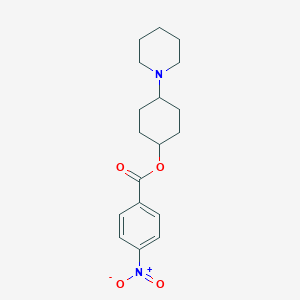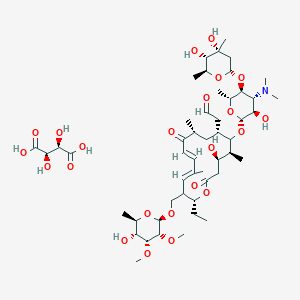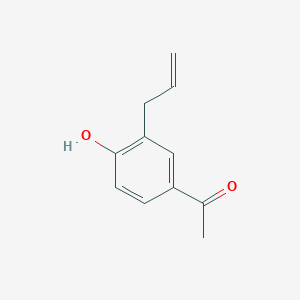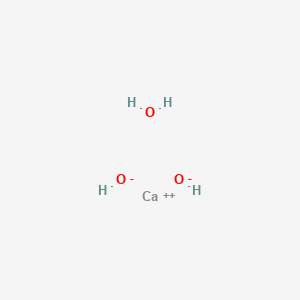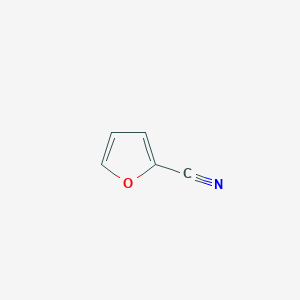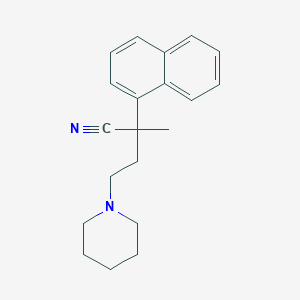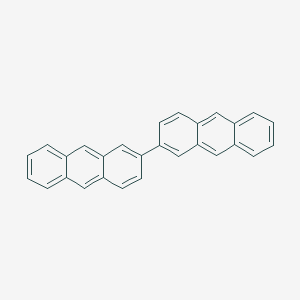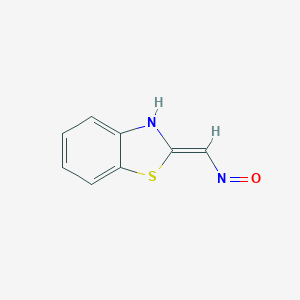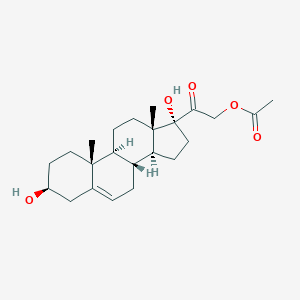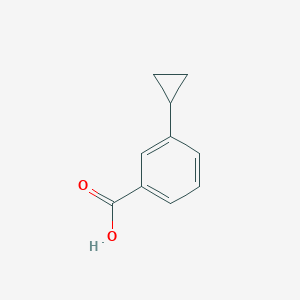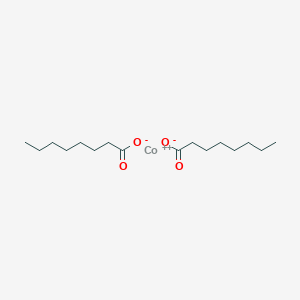
Cobalt dioctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt dioctanoate is a chemical compound that has been extensively studied in the field of chemistry. It is a cobalt-based catalyst that is commonly used in organic synthesis reactions. Cobalt dioctanoate is a versatile catalyst that has been used in various chemical reactions such as polymerization, oxidation, and esterification. The compound is known for its efficiency, effectiveness, and cost-effectiveness, which makes it an attractive option for many researchers.
Mecanismo De Acción
The mechanism of action of cobalt dioctanoate involves the coordination of the cobalt ion with the reactants. The compound acts as a Lewis acid catalyst, which means that it accepts electron pairs from the reactants. This results in the formation of a complex between the cobalt ion and the reactants. The complex then undergoes various chemical reactions, resulting in the formation of the desired product.
Efectos Bioquímicos Y Fisiológicos
Cobalt dioctanoate is not commonly used in biochemical and physiological studies. However, studies have shown that exposure to cobalt compounds can result in various health effects such as respiratory problems, skin irritation, and allergic reactions. Therefore, it is important to handle cobalt dioctanoate with care and follow proper safety protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using cobalt dioctanoate as a catalyst in lab experiments include its efficiency, effectiveness, and cost-effectiveness. The compound is readily available and can be easily synthesized in the lab. However, the limitations of using cobalt dioctanoate include its toxicity and potential health effects. Therefore, it is important to handle the compound with care and follow proper safety protocols.
Direcciones Futuras
There are several future directions for research on cobalt dioctanoate. One possible direction is the development of new and improved synthesis methods for the compound. Another direction is the exploration of new applications for cobalt dioctanoate in various chemical reactions. Additionally, research can be conducted to investigate the potential health effects of cobalt dioctanoate and to develop proper safety protocols for handling the compound.
Métodos De Síntesis
The synthesis of cobalt dioctanoate involves the reaction between cobalt acetate and octanoic acid. The reaction is carried out in the presence of a solvent such as toluene or xylene. The mixture is heated to a temperature of about 120°C to 150°C for several hours until the reaction is complete. The resulting product is a dark green liquid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Cobalt dioctanoate has been extensively studied in the field of organic synthesis. It is commonly used as a catalyst in various chemical reactions such as polymerization, oxidation, and esterification. The compound has been used in the synthesis of various organic compounds such as polyesters, polyamides, and polyurethanes. Cobalt dioctanoate has also been used in the production of various industrial products such as paints, coatings, and adhesives.
Propiedades
Número CAS |
1588-79-0 |
|---|---|
Nombre del producto |
Cobalt dioctanoate |
Fórmula molecular |
C16H30CoO4 |
Peso molecular |
345.34 g/mol |
Nombre IUPAC |
cobalt(2+);octanoate |
InChI |
InChI=1S/2C8H16O2.Co/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
Clave InChI |
HWVKIRQMNIWOLT-UHFFFAOYSA-L |
SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Co+2] |
SMILES canónico |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Co+2] |
Otros números CAS |
6700-85-2 1588-79-0 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



